

# Amisulpride N-oxide: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Amisulpride N-oxide |           |
| Cat. No.:            | B602156             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Amisulpride N-oxide is the primary metabolite and a known degradation product of the atypical antipsychotic drug Amisulpride.[1] While Amisulpride is a potent antagonist of dopamine D2/D3 and serotonin 5-HT7 receptors, its N-oxide metabolite is generally considered to be pharmacologically inactive.[2] This document provides a detailed technical overview of the chemical structure, properties, and relevant biological context of Amisulpride N-oxide, intended for researchers and professionals in the field of drug development and pharmacology.

# **Chemical Structure and Properties**

**Amisulpride N-oxide** is formed by the oxidation of the tertiary amine in the pyrrolidine ring of Amisulpride. This conversion results in the formation of an N-oxide functional group.

#### Chemical Structure:

- IUPAC Name: 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-benzamide[1]
- CAS Number: 71676-01-2[1][3]
- Molecular Formula: C<sub>17</sub>H<sub>27</sub>N<sub>3</sub>O<sub>5</sub>S[1][3]



• SMILES: O=C(C1=C(OC)C=C(N)C(S(=O)(CC)=O)=C1)NCC2CCC[N+]2(CC)[O-][1]

Physicochemical Properties:

A comprehensive summary of the known and predicted physicochemical properties of **Amisulpride N-oxide** and its parent compound, Amisulpride, is presented in Table 1. Direct experimental data for some properties of **Amisulpride N-oxide** are limited; therefore, predicted values are included where available.

| Property         | Amisulpride N-oxide                            | Amisulpride                   |
|------------------|------------------------------------------------|-------------------------------|
| Molecular Weight | 385.48 g/mol [3]                               | 369.48 g/mol [4]              |
| Melting Point    | Data not available                             | 126-127 °C[4]                 |
| Boiling Point    | Data not available                             | Predicted: 558.9 ± 50.0 °C[5] |
| Solubility       | Slightly soluble in chloroform and methanol[1] | Insoluble in water[4]         |
| pKa (basic)      | Predicted: Lower than Amisulpride              | 9.37[4]                       |
| LogP             | Predicted: Lower than Amisulpride              | 1.06[4]                       |

# Pharmacology and Signaling Pathways Amisulpride (Parent Compound)

Amisulpride exhibits a complex, dose-dependent pharmacology. It is a potent antagonist at dopamine D2 and D3 receptors.[6] Additionally, it has been identified as a potent antagonist of serotonin 5-HT7 and 5-HT2B receptors, which is thought to contribute to its antidepressant effects.[7]

At low doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. At higher doses, it acts as a conventional postsynaptic D2/D3 receptor antagonist.[6]

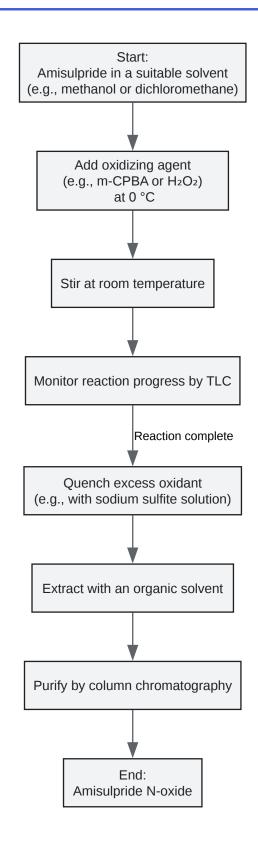


The signaling pathways for Amisulpride's action on dopamine D2 and serotonin 5-HT7 receptors are depicted below.



Click to download full resolution via product page

Signaling pathways of Amisulpride at D2 and 5-HT7 receptors.


# **Amisulpride N-oxide**

Amisulpride N-oxide is reported to be pharmacologically inactive.[2] While direct receptor binding studies for Amisulpride N-oxide are not readily available in the public domain, the addition of the polar N-oxide group is expected to significantly alter the molecule's ability to cross the blood-brain barrier and interact with central nervous system receptors. The increased polarity would likely reduce its affinity for the hydrophobic binding pockets of dopamine and serotonin receptors.

# Experimental Protocols Synthesis of Amisulpride N-oxide

A general protocol for the synthesis of tertiary amine N-oxides can be adapted for the preparation of **Amisulpride N-oxide** from Amisulpride.



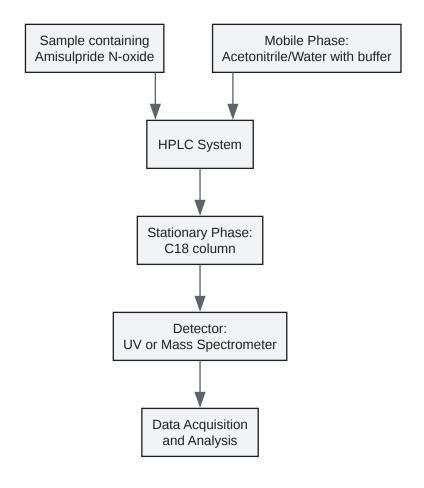


Click to download full resolution via product page

General workflow for the synthesis of **Amisulpride N-oxide**.

**Detailed Methodology:** 




- Dissolution: Dissolve Amisulpride in a suitable organic solvent such as methanol or dichloromethane in a round-bottom flask.
- Oxidation: Cool the solution to 0 °C in an ice bath. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while stirring.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure Amisulpride N-oxide.

# **Analytical Methods**

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the analysis of **Amisulpride N-oxide**.





Click to download full resolution via product page

General workflow for HPLC analysis of Amisulpride N-oxide.

#### Typical HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy) or mass spectrometry (MS) for higher sensitivity and specificity.

#### Mass Spectrometry (MS):



Mass spectrometry is a key technique for the identification and characterization of **Amisulpride N-oxide**. The protonated molecule [M+H]<sup>+</sup> would have an m/z of 386.18. A characteristic fragmentation pattern in MS/MS would be the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) from the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy can be used to confirm the structure of **Amisulpride N-oxide**. The formation of the N-oxide will induce characteristic downfield shifts in the signals of the protons and carbons adjacent to the nitrogen atom in the pyrrolidine ring compared to the parent Amisulpride.[2][8][9]

## Conclusion

Amisulpride N-oxide is a key metabolite of Amisulpride. While its parent compound has a well-defined and potent pharmacological profile, the N-oxide derivative is considered inactive. This is likely due to its increased polarity, which hinders its ability to interact with the target receptors in the central nervous system. The information and protocols provided in this document serve as a comprehensive guide for researchers and scientists involved in the study of Amisulpride and its metabolites. Further research, particularly direct receptor binding assays, would be beneficial to definitively confirm the pharmacological inactivity of Amisulpride N-oxide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Amisulpride | C17H27N3O4S | CID 2159 PubChem [pubchem.ncbi.nlm.nih.gov]



- 5. Amisulpride CAS#: 71675-85-9 [m.chemicalbook.com]
- 6. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amisulpride N-oxide: A Comprehensive Technical Dossier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602156#amisulpride-n-oxide-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com